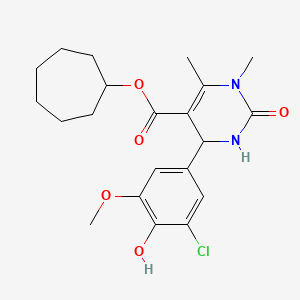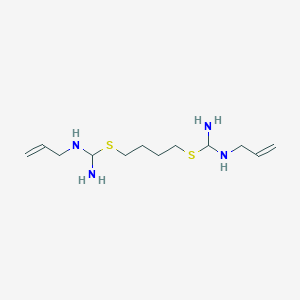
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is a complex organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine typically involves the reaction of specific precursors under controlled conditions. One method involves the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-mercaptoethan-1-ol, resulting in the formation of the desired compound in a yield of 12% . The reaction is carried out in dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,8-Dithia-1,6-diazaspiro[4.4]nona-1,6-diene-2,7-diamine: This compound has a similar structure but differs in the arrangement of sulfur and nitrogen atoms.
4,13-Dithia-6,11-diazahexadecanedioic acid, 5,12-dithioxo-: Another compound with similar functional groups but different overall structure.
Uniqueness
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is unique due to its specific arrangement of sulfur and nitrogen atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H26N4S2 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-[4-[amino-(prop-2-enylamino)methyl]sulfanylbutylsulfanyl]-N'-prop-2-enylmethanediamine |
InChI |
InChI=1S/C12H26N4S2/c1-3-7-15-11(13)17-9-5-6-10-18-12(14)16-8-4-2/h3-4,11-12,15-16H,1-2,5-10,13-14H2 |
InChI Key |
PNURLCSKFYRWSU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(N)SCCCCSC(N)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


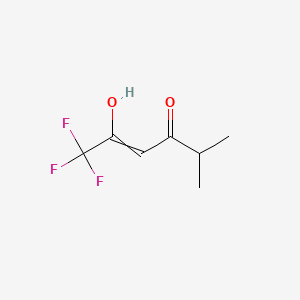
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)

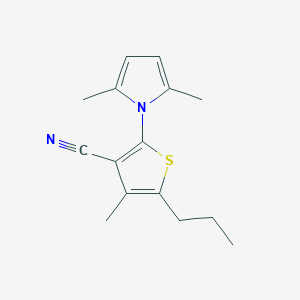
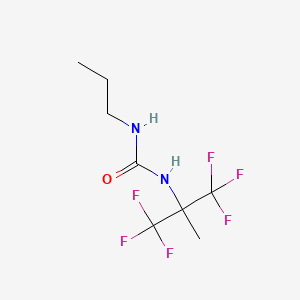
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B12471831.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)
